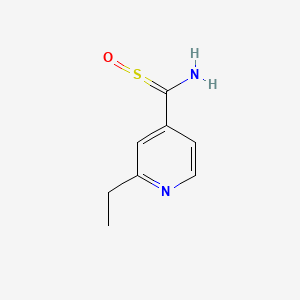

Etionamida Sulfóxido

Descripción general

Descripción

Ethionamide Sulfoxide is a member of the class of pyridines that is the S-oxide and active metabolite of the antitubercular drug ethionamide . It has a role as a human xenobiotic metabolite, an antilipemic drug, an antitubercular agent, a fatty acid synthesis inhibitor, and a leprostatic drug .

Synthesis Analysis

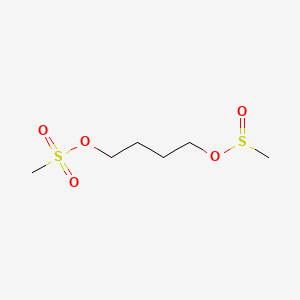

Ethionamide is oxidized by KIO3 in H2SO4 medium, and the in situ generated iodine is extracted into chloroform . This process is part of the spectrophotometric methods for the determination of ethionamide in pharmaceuticals .

Molecular Structure Analysis

The molecular formula of Ethionamide Sulfoxide is C8H10N2OS . The IUPAC name is (2-ethylpyridin-4-yl)-sulfinylmethanamine . The InChI is InChI=1S/C8H10N2OS/c1-2-7-5-6 (3-4-10-7)8 (9)12-11/h3-5H,2,9H2,1H3 . The Canonical SMILES is CCC1=NC=CC (=C1)C (=S=O)N .

Chemical Reactions Analysis

Ethionamide undergoes oxidation reaction with potassium iodate . The oxidation of ethionamide by KIO3 in H2SO4 medium generates iodine in situ, which is then extracted into chloroform .

Physical and Chemical Properties Analysis

The molecular weight of Ethionamide Sulfoxide is 182.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 182.05138412 g/mol .

Aplicaciones Científicas De Investigación

Tratamiento de la tuberculosis

El Etionamida Sulfóxido se utiliza principalmente en el tratamiento de la tuberculosis (TB), particularmente en casos resistentes a los medicamentos convencionales. Se incluye en el grupo C de los medicamentos recomendados por la OMS para tratar la tuberculosis resistente a la rifampicina y la tuberculosis multirresistente {svg_1}. El compuesto funciona inhibiendo la síntesis de ácidos micólicos, que son componentes esenciales de la pared celular de las micobacterias.

Determinantes moleculares de la resistencia a los fármacos

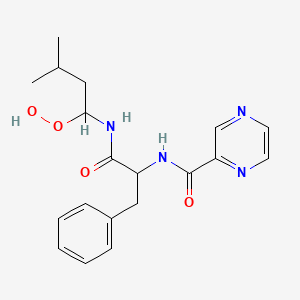

La investigación sobre el this compound también implica comprender la base molecular de la resistencia a los fármacos. Las mutaciones en el gen ethA, que codifica la enzima que activa la Etionamida, pueden conducir a resistencia. Los estudios tienen como objetivo identificar estas mutaciones para predecir la resistencia y adaptar las estrategias de tratamiento {svg_2}.

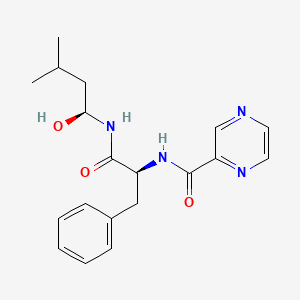

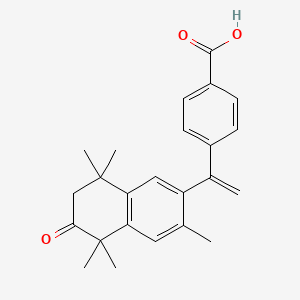

Evaluación estructural y diseño de fármacos

Se realizan estudios in silico para comprender los aspectos estructurales del this compound y su interacción con la enzima diana EthA. Esta investigación es fundamental para el diseño de nuevos análogos con actividad mejorada y potencial de resistencia reducido {svg_3}.

Mecanismo De Acción

Target of Action

Ethionamide Sulfoxide, like its parent compound Ethionamide, primarily targets the InhA enzyme in Mycobacterium tuberculosis . InhA is a 2-trans-enoyl reductase enzyme that plays a crucial role in the synthesis of mycolic acids , which are essential components of the bacterial cell wall .

Mode of Action

Ethionamide Sulfoxide is a prodrug that needs to be activated by the monooxygenase EthA . This activation process is under the control of the transcriptional repressors EthR and EthR2 . The activated form of Ethionamide Sulfoxide then binds to NAD+ to form an adduct, which inhibits the InhA enzyme . This inhibition disrupts the synthesis of mycolic acids, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The action of Ethionamide Sulfoxide affects the FAS-II cycle of mycolic acid biosynthesis . By inhibiting the InhA enzyme, Ethionamide Sulfoxide disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . This disruption can inhibit the growth of the bacteria and eventually lead to their death .

Pharmacokinetics

Ethionamide, the parent compound, is known to be well absorbed orally and can cross the blood-brain barrier . It is also known that Ethionamide is metabolized in the liver, with cytochrome P450 enzymes playing a significant role . Given the structural similarity, Ethionamide Sulfoxide may have similar pharmacokinetic properties.

Result of Action

The inhibition of mycolic acid synthesis by Ethionamide Sulfoxide leads to a disruption in the formation of the bacterial cell wall . This can inhibit the growth of Mycobacterium tuberculosis and eventually lead to bacterial death .

Action Environment

The action of Ethionamide Sulfoxide can be influenced by various environmental factors. For instance, exposure to certain substances, such as insecticides and aromatic hydrocarbons, can induce or inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of Ethionamide Sulfoxide . Additionally, factors such as the patient’s age, gender, food intake, disease status, circadian rhythm, and genetic polymorphism can influence the drug’s metabolizing capacity .

Análisis Bioquímico

Biochemical Properties

Ethionamide Sulfoxide, like Ethionamide, is thought to undergo intracellular modification and act in a similar fashion to isoniazid . Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall .

Cellular Effects

Ethionamide Sulfoxide, as a metabolite of Ethionamide, may share similar cellular effects. Ethionamide has been shown to be bacteriostatic against M. tuberculosis . In a study examining Ethionamide resistance, Ethionamide administered orally initially decreased the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .

Molecular Mechanism

Ethionamide is a prodrug which is activated by the enzyme ethA, a mono-oxygenase in Mycobacterium tuberculosis, and then binds NAD+ to form an adduct which inhibits InhA in the same way as isoniazid . The mechanism of action is thought to be through disruption of mycolic acid .

Temporal Effects in Laboratory Settings

Ethionamide has been shown to have a high rate of side effects, including gastrointestinal distress with nausea and vomiting, which can lead patients to stop taking it .

Dosage Effects in Animal Models

Ethionamide has been shown to decrease the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .

Metabolic Pathways

Ethionamide is extensively metabolized, probably in the liver, to Ethionamide Sulfoxide, 2-ethylisonicotinic acid, and 2-ethylisonicotinamide . The sulfoxide is the main active metabolite .

Transport and Distribution

Ethionamide is distributed with ease throughout the body .

Subcellular Localization

Ethionamide is well absorbed orally with or without food, and it crosses the blood-brain barrier to achieve concentrations in the cerebral-spinal fluid equivalent to plasma .

Propiedades

IUPAC Name |

(2-ethylpyridin-4-yl)-sulfinylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQQNGZRIJPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=S=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747735 | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-28-7 | |

| Record name | Ethionamide sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of quantifying both ethionamide and ethionamide sulfoxide in pharmacokinetic studies?

A: Ethionamide is an antituberculosis drug, and ethionamide sulfoxide is its primary metabolite. [] Quantifying both compounds in plasma is crucial for understanding the drug's pharmacokinetic profile. This includes determining how much ethionamide is metabolized into ethionamide sulfoxide, the rate of this conversion, and how the levels of both compounds change over time after administration. This information is essential for optimizing dosage regimens and achieving effective treatment outcomes. []

Q2: What analytical challenges are associated with quantifying ethionamide and its sulfoxide in human plasma, and how does the proposed LC-MS/MS method address these challenges?

A2: Quantifying drugs and their metabolites in biological matrices like plasma can be challenging due to the presence of numerous other compounds that can interfere with analysis. The proposed LC-MS/MS method addresses these challenges through several key features:

- Solid-Phase Extraction: This technique selectively extracts ethionamide, ethionamide sulfoxide, and the internal standard from the complex plasma matrix, reducing interference from other compounds. []

- High-Performance Liquid Chromatography (HPLC): This method separates the analytes of interest (ethionamide and its sulfoxide) based on their different chemical properties, ensuring that they are not detected simultaneously and improving the accuracy of quantification. []

- Tandem Mass Spectrometry (MS/MS): This highly sensitive and specific detection method allows for the accurate identification and quantification of even low concentrations of ethionamide and ethionamide sulfoxide, even in the presence of other compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

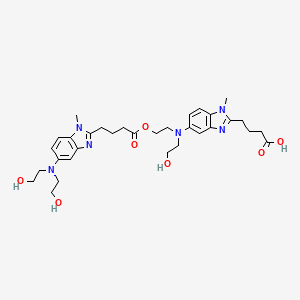

![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)

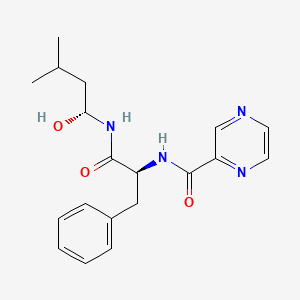

![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)

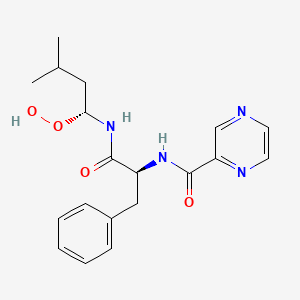

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)